Benzyl-PEG12-alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

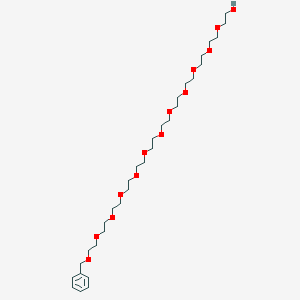

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O13/c32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-44-30-31-4-2-1-3-5-31/h1-5,32H,6-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPLECFEWRITCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634715 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201808-31-2 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Potential of Benzyl-PEG12-alcohol: A Technical Guide for Advanced Drug Development

For Immediate Release

A Comprehensive Technical Overview of Benzyl-PEG12-alcohol for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the properties, synthesis, and applications of this compound, a heterobifunctional linker molecule of significant interest in the fields of targeted drug delivery and proteomics. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a well-defined polyethylene glycol (PEG) derivative that features a benzyl ether at one terminus and a primary alcohol at the other, connected by a 12-unit ethylene glycol chain. This unique structure imparts a combination of hydrophilicity, thanks to the PEG chain, and hydrophobicity from the benzyl group, making it a versatile tool in bioconjugation and drug delivery.[1]

Physicochemical and Biological Characteristics

The benzyl group provides stability and can serve as a protecting group or a point of hydrophobic interaction.[1] The PEG chain enhances solubility and biocompatibility, which can improve the pharmacokinetic profile of conjugated molecules.[1] The terminal hydroxyl group offers a reactive handle for the covalent attachment of various payloads, such as small molecule drugs or targeting ligands.[1]

Below is a summary of the available quantitative data for this compound and its parent compound, Benzyl Alcohol.

| Property | This compound | Benzyl Alcohol (Parent Compound) |

| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | Phenylmethanol[2] |

| CAS Number | 2218463-17-1 | 100-51-6[2] |

| Molecular Formula | C31H56O13[3] | C7H8O[2] |

| Molecular Weight | 636.77 g/mol [3] | 108.14 g/mol [2] |

| Physical Form | Solid | Colorless liquid[2] |

| Melting Point | Not available | -15 °C[4] |

| Boiling Point | Not available | 205 °C[4] |

| Density | Not available | 1.044 g/cm³[2] |

| Solubility | Soluble in water and organic solvents (e.g., DMSO, DCM, DMF)[5] | Slightly soluble in water; soluble in ethanol, ether, chloroform[2] |

| Purity | Typically >95%[6] | Not applicable |

| Storage Temperature | -20°C | Room temperature[4] |

Key Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC leveraging a linker like this compound is a multi-step intracellular process.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for this compound are not widely published, the following methodologies for similar Benzyl-PEG-alcohol linkers are representative and can be adapted.

Representative Synthesis of Benzyl-PEG-Alcohol via Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of a monobenzyl-protected PEG-alcohol.

Materials:

-

Poly(ethylene glycol) diol (corresponding to 12 PEG units)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask containing NaH (1.1 equivalents). Cool the suspension to 0°C.

-

Deprotonation: Slowly add a solution of the corresponding PEG-diol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching: Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

-

Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or methanol in dichloromethane.

Caption: Williamson ether synthesis workflow for this compound.

Representative Protocol for PROTAC Synthesis using a Benzyl-PEG-Alcohol Linker

This protocol describes a general approach for constructing a PROTAC molecule.

Part A: Activation of the Terminal Alcohol

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate to yield the activated linker (Benzyl-PEG12-OTs or -OMs).

Part B: Coupling to Ligands

-

First Coupling: Dissolve the activated linker (1.1 eq) and the first ligand (e.g., an amine-containing E3 ligase ligand, 1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a base such as DIPEA (3.0 eq) and stir at an elevated temperature (e.g., 60°C) overnight. Purify the resulting conjugate.

-

Debenzylation (if necessary): If the benzyl group is used as a protecting group, it can be removed by catalytic hydrogenation (e.g., using Pd/C and a hydrogen atmosphere) to reveal a free hydroxyl group.

-

Second Coupling: Couple the second ligand (e.g., a carboxylic acid-containing target protein ligand) to the free terminus of the linker-ligand conjugate using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) in an anhydrous solvent like DMF.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Conclusion

This compound is a valuable and versatile chemical tool for advanced drug development and research. Its well-defined structure and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs, enabling the precise control required for targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in pioneering new therapeutic strategies.

References

- 1. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Benzyl Alcohol Boiling Point: 205 A C at Best Price in Vadodara | Shreeji Pharma International [tradeindia.com]

- 5. Benzyl-PEG2-alcohol, 0622-08-02 | BroadPharm [broadpharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Benzyl-PEG12-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, formula, and key properties of Benzyl-PEG12-alcohol, a significant compound in modern biochemical and pharmaceutical research.

Introduction

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group (C₆H₅CH₂) attached to a PEG chain with twelve repeating ethylene glycol units, terminating in a primary alcohol group (-OH). This structure makes it a valuable bifunctional linker. The benzyl group provides stability, while the PEG chain enhances solubility and biocompatibility. The terminal hydroxyl group allows for further chemical modification, making it a versatile tool in drug delivery, bioconjugation, and for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

Chemical Structure and Properties

The fundamental structure of this compound is defined by its benzyl head, a flexible 12-unit PEG linker, and a terminal hydroxyl group. The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol.[3]

Below is a diagram representing the chemical structure of this compound, generated using the DOT language.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | C₃₁H₅₆O₁₃[1][4] |

| Molecular Weight | 636.77 g/mol [1][4] |

| CAS Number | 2218463-17-1[1] |

| Physical Form | Solid |

| Purity | >95% (typical) |

| Solubility | Soluble in water and most organic solvents |

| Storage Temperature | -20°C for long-term storage |

Experimental Protocols and Applications

While specific experimental protocols are highly dependent on the research application, the general utility of this compound revolves around its role as a linker.

Logical Workflow for PROTAC Synthesis:

The diagram below illustrates a generalized workflow for utilizing a PEG linker like this compound in the synthesis of a PROTAC.

-

Activation of the Hydroxyl Group: The terminal alcohol on the PEG chain is typically activated to create a better leaving group, such as a tosylate or mesylate. This facilitates nucleophilic substitution.

-

Ligand Coupling: The activated linker is then reacted sequentially with the ligand for the E3 ubiquitin ligase and the ligand for the protein of interest (POI). The order of coupling can be varied depending on the specific chemical strategies employed.

-

Purification: The final PROTAC conjugate is purified using standard chromatographic techniques like HPLC and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

The versatility of the PEG linker allows for the synthesis of a wide array of PROTACs with optimized properties for cell permeability, solubility, and degradation efficacy.

References

The Mechanism of Action of Benzyl-PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Benzyl-polyethylene glycol (PEG) linkers have emerged as a cornerstone in bioconjugation, offering a robust and versatile platform for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this class of linkers is the benzyl group, which serves as a highly stable protecting group, allowing for multi-step synthetic strategies with a high degree of control. The integrated PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, making Benzyl-PEG linkers a critical tool in modern drug development.[1][2]

This technical guide provides a comprehensive exploration of the mechanism of action of Benzyl-PEG linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The utility of Benzyl-PEG linkers in bioconjugation is rooted in a two-part strategy: the protective nature of the benzyl group and the conjugation chemistry of the terminal functional group.

The Benzyl Group: A Stable Protecting Group

The benzyl group (Bn) is widely used in organic synthesis to protect hydroxyl or other functional groups due to its exceptional stability across a broad range of chemical conditions, including strongly acidic and basic environments.[3] This stability is crucial in multi-step syntheses where other chemical modifications are required without affecting the linker's terminal end.

The deprotection of the benzyl group is typically achieved through catalytic hydrogenation. This process involves the use of a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the cleavage of the C-O bond of the benzyl ether, yielding the deprotected alcohol and toluene as a byproduct.[4][5]

Conjugation via Terminal Functional Groups

Benzyl-PEG linkers are heterobifunctional, possessing the stable benzyl group at one end and a reactive functional group at the other. This reactive group dictates the conjugation strategy. Common functional groups include carboxylic acids, amines, and alcohols.

For instance, a Benzyl-PEG-acid can be conjugated to a primary amine (e.g., a lysine residue on a protein) through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[6]

Data Presentation: Quantitative Comparison of Linker Performance

The length of the PEG chain in a Benzyl-PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of the bioconjugate.

Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding |

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG |

Data compiled from a comparative study on Affibody-based drug conjugates.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

| Molecule Type | PEG Linker Length | In Vitro Cytotoxicity (IC50) |

| Miniaturized Affibody-Drug Conjugate | No PEG | Baseline cytotoxicity |

| Miniaturized Affibody-Drug Conjugate | 4 kDa | 4.5-fold reduction in cytotoxicity compared to no PEG linker |

| Miniaturized Affibody-Drug Conjugate | 10 kDa | 22-fold reduction in cytotoxicity compared to no PEG linker |

Data illustrates that while longer PEG chains can increase half-life, they may also sterically hinder the drug's interaction with its target, leading to reduced in vitro potency.[3]

Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers (Illustrative)

| ADC Candidate | Linker Type | PEG Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 72h) |

| ADC 1 | Cleavable | PEG4 | 4 | 1.2 | 85% |

| ADC 2 | Cleavable | PEG8 | 4 | 2.5 | 90% |

| ADC 3 | Non-cleavable | PEG4 | 4 | 0.9 | >95% |

| ADC 4 | Non-cleavable | PEG8 | 4 | 1.8 | >95% |

This table provides a representative comparison of how linker type and PEG length can influence the performance of an ADC.[7][8]

Applications in Advanced Biotherapeutics

Benzyl-PEG linkers are integral to the design of sophisticated biotherapeutics like PROTACs and ADCs.

PROTACs: Targeted Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker, often composed of a PEG chain, is critical for the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[10] Benzyl-PEG linkers provide a stable and versatile platform for constructing these complex molecules.[2]

ADCs: Targeted Drug Delivery

ADCs are designed to deliver a potent cytotoxic payload to cancer cells by targeting a specific cell surface antigen. Upon binding to the antigen, the ADC is internalized, and the payload is released, leading to cell death. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cell.[11] Benzyl-PEG linkers can be used to create stable, non-cleavable ADCs or as a component in more complex cleavable linker systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies.

Protocol 1: Conjugation of Benzyl-PEG-acid to a Protein via EDC/NHS Chemistry

Objective: To covalently attach a Benzyl-PEG-acid linker to primary amines on a protein.

Materials:

-

Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

-

Benzyl-PEG-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

-

Desalting column for buffer exchange and purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the protein into Activation Buffer to a concentration of 2-10 mg/mL.[12]

-

-

Activation of Benzyl-PEG-acid:

-

Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or cold Activation Buffer.[12]

-

In a separate tube, dissolve the Benzyl-PEG-acid in Activation Buffer.

-

Add a 10- to 50-fold molar excess of EDC and NHS to the Benzyl-PEG-acid solution.[12]

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[13]

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 7.2-8.0 by adding Conjugation Buffer.

-

Immediately add the activated Benzyl-PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[13]

-

-

Quenching the Reaction:

-

Purification:

-

Remove unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).[13]

-

-

Characterization:

-

Confirm conjugation and determine the degree of labeling using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.[12]

-

Protocol 2: Deprotection of the Benzyl Group by Catalytic Transfer Hydrogenation

Objective: To remove the benzyl protecting group from a Benzyl-PEG conjugate.

Materials:

-

Benzyl-PEG conjugate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (dry)

-

Inert gas (Nitrogen or Argon)

-

Celite® or syringe filter

Procedure:

-

Reaction Setup:

-

Dissolve the Benzyl-PEG conjugate (1 equivalent) in dry methanol in a round-bottom flask with a stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[14]

-

-

Hydrogenolysis:

-

Under an inert atmosphere, add anhydrous ammonium formate (4-5 equivalents) to the stirred suspension.

-

Reflux the reaction mixture and monitor its progress by TLC or LC-MS.[14]

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.[15]

-

Wash the filter cake with methanol to ensure complete recovery of the product.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

-

If necessary, further purify the product by column chromatography.

-

Conclusion

Benzyl-PEG linkers represent a powerful and versatile class of reagents in the field of bioconjugation. The inherent stability of the benzyl protecting group, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biotherapeutics. A thorough understanding of the underlying chemical mechanisms, the impact of linker length on biological performance, and the application of detailed experimental protocols is essential for researchers and drug developers to harness the full potential of this technology in creating the next generation of targeted therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Role of the Benzyl Group in the Stability and Synthesis of PEG Linkers: A Technical Guide

Introduction: In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active molecule to a targeting moiety is a critical determinant of therapeutic success. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2][3] Within the synthetic strategies used to construct these complex molecules, the benzyl group plays a multifaceted and pivotal role. It serves not only as a robust protecting group, enabling controlled, stepwise synthesis, but also as an integral component of certain self-immolative spacers designed for specific payload release mechanisms.

This technical guide provides a comprehensive examination of the function of the benzyl group in the context of PEG linker chemistry. It details its application as a stable and selectively cleavable protecting group, its influence on the stability of the final conjugate, and its role in sophisticated drug-release strategies. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and clear visual diagrams to support the rational design of next-generation therapeutics.

The Benzyl Group as a Protecting Group in PEG Linker Synthesis

The most prevalent role of the benzyl group in PEG linker chemistry is as a highly stable protecting group for hydroxyl functionalities. Benzyl ethers exhibit remarkable resistance to a wide array of chemical conditions, including strongly acidic and basic environments, which is a crucial attribute in the multi-step synthesis of heterobifunctional linkers.[4][5] This stability allows for chemical modifications to be performed on other parts of the PEG molecule without affecting the protected hydroxyl group, facilitating an orthogonal synthesis strategy.[4]

The introduction of the benzyl group is most commonly achieved via the Williamson ether synthesis, where a PEG alcohol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide that subsequently displaces a benzyl halide.[4][6]

References

The Role of Polyethylene Glycol (PEG) Hydrophilicity in Advanced Drug Delivery Systems

A Technical Guide for Researchers and Drug Development Professionals

The conjugation of therapeutic agents to polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone of modern drug delivery, significantly enhancing the therapeutic efficacy of a wide range of molecules, from small drugs to large biologics. The fundamental principle underpinning these improvements is the profound hydrophilicity of PEG. This technical guide provides an in-depth exploration of the core physicochemical properties of PEG that contribute to its success, the mechanisms by which it improves drug performance, and the experimental protocols used to characterize these advanced delivery systems.

Core Principles of PEG Hydrophilicity and its Impact on Drug Delivery

Polyethylene glycol is a linear or branched polyether diol with the repeating ethylene glycol unit -(CH₂CH₂O)n-. Its high hydrophilicity stems from the ability of the ether oxygen atoms to form hydrogen bonds with water molecules, creating a tightly bound hydration shell. This "stealth" layer of water has several critical consequences for drug delivery:

-

Increased Solubility: PEGylation can dramatically increase the aqueous solubility of hydrophobic drugs, a significant hurdle in pharmaceutical development.[1] By acting as a hydrophilic carrier, PEG can improve the dissolution profile and bioavailability of poorly soluble compounds.[2][3]

-

Prolonged Circulation Half-Life (The "Stealth" Effect): The hydration shell around the PEGylated drug carrier sterically hinders the adsorption of opsonin proteins from the bloodstream. This process, known as opsonization, marks foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, PEGylation effectively masks the drug carrier from the immune system, leading to a significantly extended circulation half-life.[1][2][3] This prolonged circulation increases the probability of the drug reaching its target site.[4]

-

Reduced Immunogenicity and Antigenicity: The PEG layer can also shield antigenic epitopes on therapeutic proteins from recognition by the immune system, thereby reducing the risk of an immune response and the formation of neutralizing antibodies.[1][4]

-

Enhanced Stability: The protective hydration layer can shield the encapsulated or conjugated drug from enzymatic degradation and aggregation, improving its stability both in storage and in vivo.[1][4]

The Enhanced Permeability and Retention (EPR) Effect: A Synergy with PEGylation

The prolonged circulation time afforded by PEGylation is particularly advantageous for cancer therapy due to the Enhanced Permeability and Retention (EPR) effect.[5] Tumor tissues are characterized by a disorganized and leaky vasculature with poor lymphatic drainage. Nanoparticles, particularly those with a hydrodynamic diameter in the range of 10-100 nm, can preferentially extravasate through these leaky blood vessels and accumulate in the tumor interstitium. The poor lymphatic drainage then leads to their retention, resulting in passive targeting of the tumor.[6] PEGylated nanoparticles, with their extended circulation times, have a greater opportunity to accumulate in the tumor via the EPR effect before being cleared from the body.[5]

Quantitative Data on PEGylated Formulations

The choice of PEG molecular weight and the degree of PEGylation are critical parameters that influence the physicochemical properties and in vivo performance of drug delivery systems. The following tables summarize key quantitative data from various studies on PEGylated nanocarriers.

Table 1: Physicochemical Properties of Various PEGylated Nanocarriers

| Nanocarrier Type | PEG Molecular Weight (Da) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |

| Liposomes | 2000 - 8000 | 90 - 240 | -0.1 to -61 | 43 - 98 | 8.5 - 8.8 | [2][3] |

| Micelles | 1000 - 5000 | 17 - 350 | -27 to -4.5 | 41 - 99 | 3 - 20 | [2][3] |

| Polymersomes | 750 - 5000 | 33 - 265 | -20 to -0.3 | 68 - 98 | 0.9 - 52 | [2][3] |

| Inorganic Nanoparticles | 400 - 8000 | 6.8 - 650 | -36 to 0.6 | 68 - 90 | - | [2][3] |

| Niosomes | 600 - 6000 | 117 - 273 | -43 to -1.7 | 72 - 96 | 1.2 - 17 | [2][3] |

Table 2: Impact of PEGylation on Drug Release and Formulation Properties

| Formulation Type | PEG Molecular Weight (Da) | Key Finding | Reference(s) |

| Self-nanoemulsifying tablets | 400 | 84% drug dissolution in 15 minutes. | [2][3] |

| Orodispersible tablets | 6000 | Increased drug solubility to 4.50 mg/mL. | [2][3] |

| Coated tablets | 3350 | Enhanced solubility and reduced degradation. | [2][3] |

| Modified release tablets | 8000 | Controlled hygroscopicity and retarded drug release. | [2][3] |

| Enteric capsules | 2000 | Converted nanoparticle surface from hydrophilic to hydrophobic. | [2][3] |

Experimental Protocols for Characterization

A thorough characterization of PEGylated drug delivery systems is essential to ensure their quality, stability, and performance. The following sections detail the methodologies for key experiments.

Measurement of Hydrophilicity: Contact Angle Goniometry

The contact angle is a direct measure of the wettability of a surface and, therefore, its hydrophilicity or hydrophobicity.[7][8] A low contact angle (<90°) indicates a hydrophilic surface, while a high contact angle (>90°) signifies a hydrophobic surface.[9]

Protocol for Sessile Drop Contact Angle Measurement:

-

Sample Preparation: Prepare a flat, smooth film of the PEGylated material on a suitable substrate (e.g., glass slide, silicon wafer). Ensure the surface is clean and free of contaminants.

-

Instrument Setup: Place the sample on the stage of a contact angle goniometer.

-

Droplet Deposition: Using a precision syringe, gently deposit a small droplet (typically 1-5 µL) of high-purity water onto the sample surface.

-

Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

-

Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (solid-liquid-vapor) contact point.

-

Data Analysis: Record the contact angle. Perform measurements at multiple locations on the surface and for multiple samples to ensure reproducibility. The average value is reported.

Nanoparticle Size and Distribution: Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[10][11][12][13] It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles.[11][14]

Protocol for DLS Measurement:

-

Sample Preparation: Disperse the PEGylated nanoparticles in a suitable solvent (e.g., deionized water, PBS) at a low concentration to avoid multiple scattering effects. The solution must be free of dust and aggregates; filtration through a sub-micron filter (e.g., 0.22 µm) is recommended.

-

Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity, refractive index, and temperature.

-

Sample Loading: Transfer the sample into a clean, dust-free cuvette.

-

Measurement: Place the cuvette in the instrument's sample holder. The instrument will illuminate the sample with a laser and a detector will measure the scattered light intensity fluctuations over time.

-

Data Analysis: A correlator analyzes the intensity fluctuations to generate an autocorrelation function. From this, an algorithm calculates the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The software typically provides the average particle size (Z-average), polydispersity index (PDI), and a size distribution histogram.

Quantification of PEGylation

Determining the extent of PEGylation is crucial for quality control and for understanding the relationship between PEG density and biological performance.

4.3.1. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size.[15][16] PEGylation increases the size of a protein or nanoparticle, causing it to elute earlier from the SEC column than its non-PEGylated counterpart.[17] This allows for the separation and quantification of PEGylated species, free PEG, and unmodified molecules.[15][18]

Protocol for SEC Analysis:

-

System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).[19]

-

Standard Preparation: Prepare a series of standards of known concentrations for the non-PEGylated molecule, the PEG polymer, and, if available, a purified PEGylated conjugate.

-

Sample Injection: Inject the PEGylation reaction mixture or the purified product into the SEC system.

-

Elution and Detection: The components are separated based on size as they pass through the column. Detection is typically performed using UV-Vis spectroscopy (at 280 nm for proteins) and/or a refractive index (RI) detector (for PEG).[20]

-

Data Analysis: The area under each peak in the chromatogram is proportional to the concentration of the corresponding species. By comparing the peak areas of the sample to the standard curves, the degree of PEGylation and the amount of unreacted material can be quantified.

4.3.2. Chemical Assays for PEG Quantification

-

Barium-Iodide Assay: This colorimetric assay is based on the formation of a colored complex between PEG, barium chloride, and iodine, which can be measured spectrophotometrically at 535 nm.[21] A standard curve of known PEG concentrations is used for quantification.[21]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD): This method can be used to quantify the total, bound, and free PEG on nanoparticles.[22] The nanoparticles are either dissolved (e.g., with KCN for gold nanoparticles) or the PEG is displaced (e.g., with DTT) before separation by RP-HPLC and detection by CAD.[22]

Conclusion

The hydrophilicity of PEG is a pivotal property that has revolutionized drug delivery. By creating a hydration shell, PEGylation enhances solubility, prolongs circulation, reduces immunogenicity, and improves the stability of therapeutic agents. This, in turn, enables advanced delivery strategies such as passive tumor targeting via the EPR effect. A comprehensive understanding of these principles, coupled with rigorous experimental characterization using techniques like contact angle goniometry, DLS, and SEC, is essential for the successful development and optimization of next-generation PEGylated therapeutics. This guide provides the foundational knowledge and methodologies for researchers and scientists working at the forefront of drug delivery innovation.

References

- 1. PEGylation - Wikipedia [en.wikipedia.org]

- 2. The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 5. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Size-Dependent EPR Effect of Polymeric Nanoparticles on Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. keylinktech.com [keylinktech.com]

- 8. researchgate.net [researchgate.net]

- 9. biolinscientific.com [biolinscientific.com]

- 10. bettersizeinstruments.com [bettersizeinstruments.com]

- 11. bettersizeinstruments.com [bettersizeinstruments.com]

- 12. horiba.com [horiba.com]

- 13. horiba.com [horiba.com]

- 14. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]

- 15. agilent.com [agilent.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 18. wyatt.com [wyatt.com]

- 19. lcms.cz [lcms.cz]

- 20. Method for quantifying the PEGylation of gelatin nanoparticle drug carrier systems using asymmetrical flow field-flow fractionation and refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creativepegworks.com [creativepegworks.com]

- 22. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEG-Based PROTAC Linkers for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to selectively eliminate unwanted proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their advantageous properties.[4][6]

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics can significantly enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[4] Furthermore, the tunable length of the PEG chain allows for precise optimization of the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[4] This guide provides a comprehensive technical overview of PEG-based PROTAC linkers, including their impact on degradation efficacy, detailed experimental protocols for their evaluation, and visual diagrams of key processes.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4][7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4][7]

Impact of PEG Linkers on PROTAC Performance

The length and composition of the linker are critical for a PROTAC's efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[1][8] PEG linkers offer a modular and tunable way to optimize this critical parameter.

Quantitative Data on PROTAC Efficacy

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein.[2][3] The following tables summarize experimental data illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα) [1][9]

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

|---|---|---|

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Impact of PEG Linker Length on Degradation of Bruton's tyrosine kinase (BTK) [8]

| Linker Type | Number of PEG units | Degradation Efficacy |

|---|---|---|

| PEG | < 4 | Impaired binding affinity |

| PEG | ≥ 4 | Potent degradation |

Table 4: Physicochemical Properties of PROTACs with Different Linkers [5]

| Linker Type | cLogP | TPSA (Ų) | Aqueous Solubility |

|---|---|---|---|

| Alkyl | Higher | Lower | Lower |

| PEG | Lower | Higher | Improved |

Table 5: Permeability of Androgen Receptor (AR) PROTACs with Varying PEG Linker Lengths [5]

| PROTAC | PEG Linker Length | PAMPA (Pe x 10⁻⁶ cm/s) | Caco-2 (Papp x 10⁻⁶ cm/s) |

|---|---|---|---|

| AR-PROTAC-1 | PEG3 | 5.2 | 1.8 |

| AR-PROTAC-2 | PEG4 | 4.5 | 1.5 |

| AR-PROTAC-3 | PEG6 | 3.1 | 0.9 |

Experimental Protocols

Detailed methodologies are essential for the accurate validation and comparison of PROTACs with different PEG linkers.

Solid-Phase Synthesis of PEG-based PROTACs

The solid-phase synthesis approach offers an efficient method for generating PROTAC libraries by simplifying purification and allowing the use of excess reagents to drive reactions to completion.[7]

Workflow for Solid-Phase PROTAC Synthesis [7]

Protocol:

-

Ligand Immobilization: A ligand containing a suitable functional group (e.g., a carboxylic acid on pomalidomide) is coupled to an appropriate solid support resin (e.g., aminomethylated polystyrene).[7]

-

PEG Linker Coupling: The desired length of a Boc-protected amine-PEG-bromide linker is coupled to the immobilized ligand.[7]

-

Boc Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA).[7]

-

Second Ligand Coupling: The second ligand (the POI binder), which has a reactive functional group, is then coupled to the deprotected end of the PEG linker.[7]

-

Cleavage and Deprotection: The completed PROTAC is cleaved from the solid support, and any remaining protecting groups are removed, typically using a strong acid cocktail.[7]

-

Purification: The crude PROTAC is purified using preparative reverse-phase high-performance liquid chromatography (HPLC).[7]

Determination of DC50 and Dmax by Western Blot

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

PEGylation: A Prophylactic Strategy Against Benzyl Alcohol-Induced Protein Aggregation

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The formulation of stable protein therapeutics in multi-dose formats presents a significant challenge due to the inclusion of antimicrobial preservatives. Benzyl alcohol, a commonly used preservative, is known to induce protein aggregation, compromising product efficacy and safety. This technical guide elucidates the mechanism by which PEGylation (the covalent attachment of polyethylene glycol) serves as a robust strategy to prevent benzyl alcohol-induced protein aggregation. We will delve into the underlying biophysical interactions, present quantitative data from key studies, provide detailed experimental protocols for relevant analytical techniques, and illustrate the core concepts through schematic diagrams.

The Challenge: Benzyl Alcohol-Induced Protein Aggregation

Benzyl alcohol is a widely used antimicrobial preservative in multi-dose protein formulations, typically at a concentration of 0.9%[1]. However, its presence has been demonstrated to promote the formation of both soluble and insoluble protein aggregates for a range of therapeutic proteins[1][2][3][4].

The mechanism of benzyl alcohol-induced aggregation is primarily driven by its interaction with the protein surface. Benzyl alcohol can engage in hydrophobic interactions with non-polar patches on the protein, leading to minor perturbations of the protein's tertiary structure[1][2]. These subtle conformational changes can expose aggregation-prone hydrophobic regions, shifting the equilibrium towards partially unfolded species that are primed for self-assembly into aggregates[1][2][5]. This process can ultimately lead to the formation of large, insoluble aggregates, which can result in a loss of therapeutic efficacy and potentially elicit an immunogenic response in patients[4].

The Solution: PEGylation as a Steric Shield

PEGylation, the covalent attachment of polyethylene glycol chains to a protein, has emerged as an effective strategy to mitigate benzyl alcohol-induced aggregation[1][6][7]. The primary mechanism of this protective effect is steric hindrance [1][6][7].

The covalently attached PEG chains act as a "molecular spacer" or a hydrophilic shield around the protein surface[1][6]. This steric barrier physically prevents the close approach of protein molecules to one another, thereby inhibiting the protein-protein interactions that are a prerequisite for aggregation[1][8]. Importantly, the size of the PEG molecule is a critical determinant of its effectiveness. Studies have shown that larger PEG molecules (e.g., 5000 Da) are highly effective at preventing aggregation, while smaller PEG molecules (e.g., 700 Da) are largely inefficient[1][6][7][8]. This size-dependent effect underscores the importance of the PEG chain's ability to create a substantial steric cloud around the protein.

It is crucial to note that PEGylation does not prevent the initial interaction of benzyl alcohol with the protein or the resultant minor structural perturbations[1][6]. Instead, it acts at a subsequent step by blocking the aggregation of these partially unfolded, aggregation-prone species. Furthermore, the protective effect is contingent upon the covalent attachment of PEG to the protein; the simple addition of free PEG to the formulation is not effective[1][6].

Quantitative Data: Efficacy of PEGylation

A key study investigating the effect of PEGylation on benzyl alcohol-induced aggregation of α-chymotrypsinogen A provides compelling quantitative evidence of this strategy's efficacy. The data below summarizes the percentage of insoluble aggregates formed under various conditions after 24 hours of incubation at 45°C.

| Condition | Benzyl Alcohol (0.9%) | PEG Conjugate | Insoluble Aggregates (%) |

| Control | Absent | None | ~2% |

| Benzyl Alcohol | Present | None | >10% |

| PEGylation (Low MW) | Present | (PEG700)₂-aCTgn | >10% |

| PEGylation (Low MW) | Present | (PEG700)₄-aCTgn | >10% |

| PEGylation (High MW) | Present | (PEG5k)₂-aCTgn | 0% |

| PEGylation (High MW) | Present | (PEG5k)₅-aCTgn | 0% |

| Data adapted from Rodríguez-Martínez et al.[1][7] |

As the data clearly indicates, the presence of 0.9% benzyl alcohol significantly increases the formation of insoluble aggregates. While PEGylation with a low molecular weight PEG (700 Da) had no protective effect, conjugation with a high molecular weight PEG (5000 Da) completely prevented the formation of insoluble aggregates[1][7].

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to studying PEGylation and protein aggregation.

Synthesis of PEG-Protein Conjugates

This protocol describes the chemical modification of surface-exposed lysine ε-amino groups with activated PEG.

-

Materials:

-

Protein of interest (e.g., α-chymotrypsinogen A)

-

Activated PEG (e.g., methoxy-PEG-succinimidyl carbonate) of desired molecular weight

-

100 mM Borate buffer, pH 9.2

-

1 M HCl

-

Deionized water

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

-

Procedure:

-

Dissolve the protein and the desired molar ratio of activated PEG in 100 mM borate buffer (pH 9.2).

-

Stir the reaction solution for 3 hours at 4°C.

-

Stop the reaction by lowering the pH to 5 with 1 M HCl.

-

Remove unreacted PEG and buffer salts by dialysis against deionized water. The dialysis membrane should have a molecular weight cut-off that retains the PEG-protein conjugate while allowing free PEG to pass through.

-

Characterize the extent of PEGylation using techniques such as SDS-PAGE or size-exclusion chromatography.

-

Benzyl Alcohol-Induced Aggregation Assay

This protocol outlines a method to quantify the formation of insoluble protein aggregates.

-

Materials:

-

Protein and PEG-protein conjugate solutions

-

10 mM Acetate buffer, pH 5.0

-

Benzyl alcohol

-

Incubator or water bath set to 45°C

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare solutions of the unmodified protein and PEG-protein conjugates in 10 mM acetate buffer (pH 5.0).

-

To induce aggregation, add benzyl alcohol to a final concentration of 0.9% (v/v). Prepare control samples without benzyl alcohol.

-

Incubate the samples at 45°C.

-

At designated time points (e.g., 0, 24, 48 hours), remove aliquots from each sample.

-

Centrifuge the aliquots at high speed (e.g., 14,000 x g) for a sufficient time to pellet any insoluble aggregates.

-

Carefully remove the supernatant and measure its absorbance at 280 nm to determine the concentration of soluble protein remaining.

-

The amount of insoluble aggregate is calculated as the difference between the initial protein concentration and the concentration of protein remaining in the supernatant.

-

Biophysical Characterization Techniques

-

Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their hydrodynamic radius. It is a primary tool for detecting and quantifying soluble aggregates (dimers, trimers, and higher-order oligomers). A column with an appropriate pore size is chosen to resolve the monomeric protein from its aggregated forms.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess the secondary and tertiary structure of the protein. By comparing the CD spectra of the native protein, the protein in the presence of benzyl alcohol, and the PEGylated protein, one can determine if benzyl alcohol induces conformational changes and whether PEGylation mitigates these changes.

-

Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by determining its melting temperature (Tm). This technique can be used to investigate whether benzyl alcohol affects the thermodynamic stability of the protein and if PEGylation confers any stabilizing effect.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Conclusion

PEGylation offers a highly effective and mechanistically understood strategy for preventing benzyl alcohol-induced protein aggregation in multi-dose formulations. The steric shielding provided by covalently attached, high molecular weight PEG chains is sufficient to overcome the aggregation-promoting effects of benzyl alcohol. For researchers and drug development professionals, leveraging PEGylation can significantly enhance the stability and viability of protein therapeutics intended for multi-dose administration. Careful consideration of the PEG size and the extent of PEGylation is paramount to achieving optimal protection while maintaining the biological activity of the therapeutic protein.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. health.uconn.edu [health.uconn.edu]

- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Quantification of Insoluble Protein Aggregation in Caenorhabditis elegans during Aging with a Novel Data-Independent Acquisition Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Benzyl-PEG12-alcohol in Targeted Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise engineering of drug molecules is paramount to achieving enhanced efficacy and minimizing off-target effects. Benzyl-PEG12-alcohol has emerged as a valuable and versatile bifunctional linker, playing a critical role in the architecture of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a benzyl group, a twelve-unit polyethylene glycol (PEG) chain, and a terminal alcohol, provides a unique combination of properties that are highly advantageous in drug design.

The benzyl group offers a stable handle that can also participate in non-covalent interactions, potentially stabilizing therapeutic complexes. The hydrophilic 12-unit PEG chain is crucial for improving the solubility and pharmacokinetic profile of the resulting therapeutic agent. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and shielding them from proteolytic degradation. The terminal hydroxyl group provides a reactive site for straightforward conjugation to various ligands, payloads, or targeting moieties. This guide provides a comprehensive technical overview of the applications of this compound in targeted therapeutics, with a focus on its role in PROTACs and ADCs, supported by illustrative data, detailed experimental protocols, and visualizations of key concepts.

Core Applications of this compound

This compound is a key component in the construction of complex therapeutic molecules. Its primary applications lie in its use as a linker to connect different functional parts of a therapeutic agent, thereby enabling their targeted action.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's success, and this compound serves as a flexible and hydrophilic linker. The length and flexibility of the PEG chain are crucial for orienting the POI and the E3 ligase in a productive ternary complex for efficient ubiquitination.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connects the antibody to the cytotoxic payload, and its properties are crucial for the stability, pharmacokinetics, and efficacy of the ADC. PEGylated linkers derived from this compound can enhance the solubility and stability of the ADC, particularly when the payload is hydrophobic. The PEG chain can also create a hydrophilic shield around the payload, potentially reducing immunogenicity and improving the ADC's pharmacokinetic profile.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

Disclaimer: The following data is illustrative and intended to demonstrate the concept of linker optimization. The values for the this compound linker are based on hypothetical trends and have not been experimentally verified from cited sources.

| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Performance |

| Benzyl-PEG4-alcohol | 500 | 65 | Shorter linker may cause steric hindrance, leading to suboptimal ternary complex formation and reduced degradation. |

| Benzyl-PEG7-alcohol | 150 | 85 | Intermediate linker length allows for more favorable positioning of the POI and E3 ligase, improving degradation efficiency. |

| This compound | 100 | 90 | Longer linker may introduce excessive flexibility, slightly decreasing the stability of the ternary complex and reducing potency compared to an optimal length. |

| Benzyl-PEG15-alcohol | 300 | 75 | Excessively long linker can lead to inefficient ubiquitination due to a less stable or overly flexible ternary complex. |

Signaling Pathways and Workflows

To visualize the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for PROTAC synthesis.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC synthesis.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of targeted therapeutics using this compound. These protocols are generalized and may require optimization for specific ligands and payloads.

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound

This protocol describes a modular approach to PROTAC synthesis, where the this compound linker is sequentially conjugated to a POI ligand and an E3 ligase ligand.

Materials:

-

This compound

-

POI ligand with a suitable functional group (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Bases (e.g., DIPEA, triethylamine)

-

Solvents (e.g., anhydrous DMF, DCM)

-

Reagents for deprotection (if necessary, e.g., Pd/C for benzyl group removal)

-

Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq).

-

Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the activated linker (Benzyl-PEG12-OTs).

-

-

Conjugation to the First Ligand (POI Ligand):

-

Dissolve the POI ligand with a nucleophilic group (e.g., a phenol) (1.0 eq) and the activated linker (1.1 eq) in anhydrous DMF.

-

Add a base such as K2CO3 (2.0 eq).

-

Stir the reaction at 60°C overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer and purify by flash column chromatography to obtain the POI-Linker intermediate.

-

-

Deprotection of the Benzyl Group:

-

Dissolve the POI-Linker intermediate in methanol.

-

Add Pd/C (10 mol%).

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by LC-MS).

-

Filter the reaction through Celite and concentrate the filtrate to obtain the deprotected intermediate with a free hydroxyl group.

-

-

Conjugation to the Second Ligand (E3 Ligase Ligand):

-

Activate the E3 ligase ligand containing a carboxylic acid (1.2 eq) with HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF.

-

Add the deprotected POI-Linker intermediate (1.0 eq) to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and add lysis buffer.

-

Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and perform the same immunoblotting procedure for the loading control antibody.

-

-

Data Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Logical Relationships in Targeted Therapeutic Design

The successful design of a targeted therapeutic like a PROTAC or an ADC relies on the careful consideration of its constituent parts and their interplay.

Caption: Key considerations in the design of targeted therapeutics.

Conclusion

This compound is a valuable and versatile linker for the construction of targeted therapeutics such as PROTACs and ADCs. Its twelve-unit PEG chain provides a balance of flexibility and hydrophilicity that can be crucial for optimizing the performance of these complex molecules. The terminal benzyl and alcohol groups offer strategic advantages for synthesis and conjugation. While the optimal linker is highly dependent on the specific target, ligands, and payload, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of novel therapeutics incorporating this compound, thereby contributing to the advancement of targeted therapies for a wide range of diseases. Further research into the specific applications and performance of this compound in various therapeutic constructs will undoubtedly continue to expand its role in modern drug development.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Terminal Hydroxyl Group on PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science, lauded for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2][3] While a variety of functionalized PEGs are commercially available, the humble terminal hydroxyl (-OH) group serves as the foundational cornerstone for a vast array of bioconjugation strategies.[] Its inherent, albeit low, reactivity provides a versatile chemical handle that can be readily and efficiently converted into a diverse suite of more reactive functional groups, enabling the covalent attachment of PEG to proteins, peptides, small molecules, and surfaces.[5][6][7] This technical guide provides an in-depth exploration of the function of the terminal hydroxyl group on PEG linkers, offering a comprehensive overview of its chemical versatility, detailed experimental protocols for its modification, and a summary of its impact on the properties of PEGylated conjugates.

The Chemical Versatility of the Terminal Hydroxyl Group

The primary role of the terminal hydroxyl group on a PEG linker is to serve as a versatile precursor for the introduction of other functional moieties.[7] While the hydroxyl group itself can participate in certain conjugation reactions, such as esterification or etherification, its reactivity is often insufficient for efficient bioconjugation under mild, physiological conditions.[] Therefore, the conversion of the terminal -OH group into more reactive functionalities is a common and critical step in the synthesis of PEGylating agents.[5][6]

The strategic conversion of the terminal hydroxyl group unlocks a wide range of conjugation chemistries, allowing for the specific targeting of various functional groups on biomolecules, such as amines, thiols, and carboxylates.[8][9] This versatility is paramount in designing linkers for specific applications, from creating long-circulating protein therapeutics to developing targeted drug delivery systems and functionalizing surfaces for diagnostic assays.[10][11]

Key Functional Group Transformations

The conversion of the terminal hydroxyl group is typically a high-yield process, with many reactions achieving over 95% functionalization.[5] The following table summarizes the most common functional groups derived from the terminal hydroxyl group of PEG, their corresponding reactive partners on biomolecules, and the resulting linkage.

| Initial Group | Activated Functional Group | Reactive Partner on Biomolecule | Resulting Linkage | Typical Reaction Efficiency |

| Hydroxyl (-OH) | Tosylate/Mesylate (-OTs/-OMs) | Nucleophiles (e.g., Amines, Thiols, Azides) | Amine, Thioether, Azide | >95% |

| Hydroxyl (-OH) | Aldehyde (-CHO) | Amines (-NH2), Hydrazides (-CONHNH2) | Imine (Schiff Base), Hydrazone | >80% |

| Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Amines (-NH2) | Amide | >90% |

| Hydroxyl (-OH) | N-Hydroxysuccinimidyl (NHS) Ester | Amines (-NH2) | Amide | >95% |

| Hydroxyl (-OH) | Maleimide | Thiols (-SH) | Thioether | >90% |

| Hydroxyl (-OH) | Amine (-NH2) | Carboxylic Acids (-COOH), Aldehydes (-CHO) | Amide, Imine | >95% |

| Hydroxyl (-OH) | Thiol (-SH) | Maleimides, Thioesters | Thioether, Disulfide | >84% |

Impact on Physicochemical Properties

The terminal functional group of a PEG linker can influence the overall physicochemical properties of the resulting conjugate. The inherent hydrophilicity of the PEG backbone, conferred by the repeating ether oxygens, is a key attribute that enhances the aqueous solubility of conjugated molecules.[3] The terminal hydroxyl group contributes to this hydrophilicity.[12] Modification of the terminal group can subtly alter these properties. For instance, conversion to a charged group like a carboxylate can further enhance water solubility, while conversion to a more hydrophobic group might slightly decrease it.

Furthermore, the protective hydration shell created by the PEG chain shields conjugated proteins from enzymatic degradation and reduces their immunogenicity.[1][3] The nature of the terminal group and the resulting linkage to the biomolecule can impact the stability of this shell and the overall stability of the conjugate.

Experimental Protocols

The following sections provide detailed methodologies for the most common and critical transformations of the terminal hydroxyl group on a PEG linker.

Activation of the Hydroxyl Group: Tosylation

A frequent first step in the functionalization of a hydroxyl-terminated PEG is its conversion to a tosylate. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of other functionalities.[5]

Materials:

-

α-Hydroxyl-ω-hydroxyl-PEG (HO-PEG-OH)

-

Toluene

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Drying the PEG: Dissolve the HO-PEG-OH in toluene and remove the water by azeotropic distillation under reduced pressure. Alternatively, dry the PEG under vacuum at 100-120°C for several hours.[13]

-

Reaction Setup: Dissolve the dried PEG in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (or pyridine) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM. The molar ratio of PEG-OH groups to TsCl and TEA is typically 1:1.2:1.5.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.[5]

Conversion to an Amine Group

Amino-terminated PEGs are highly valuable for their ability to react with carboxylic acids and activated esters on biomolecules.[14] A common route to synthesize amino-PEGs is via the tosylated intermediate.

Materials:

-

α-Tosyl-ω-hydroxyl-PEG (TsO-PEG-OH)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Triphenylphosphine (PPh3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Azidation: Dissolve the TsO-PEG-OH in dry DMF. Add sodium azide (in molar excess) and stir the mixture at 80-90°C overnight under an inert atmosphere.[5]

-

Workup of Azide: After cooling to room temperature, remove the DMF under vacuum. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer, filter, and concentrate.

-

Reduction (Staudinger Reaction): Dissolve the resulting azido-PEG in methanol. Add triphenylphosphine (in molar excess) and reflux the mixture overnight under an inert atmosphere.[5]

-

Purification: Remove the solvent by rotary evaporation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to cold diethyl ether. Collect the amino-PEG by filtration and dry under vacuum.[5]

Oxidation to a Carboxylic Acid

Carboxylated PEGs are used for conjugation to primary amines via carbodiimide-mediated coupling.[15]

Materials:

-

HO-PEG-OH

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

-

Acetone

-

Isopropyl alcohol

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: Dissolve the HO-PEG-OH in acetone and cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add Jones reagent dropwise to the solution with vigorous stirring, maintaining the temperature below 10°C. The color will change from orange/red to green.[16]

-

Quenching: After the addition is complete, allow the reaction to stir at room temperature for a few hours. Quench the excess oxidant by adding isopropyl alcohol until the green color persists.

-